molecular formula C4H11NS2 B14610539 2,2-Bis(methylsulfanyl)ethan-1-amine CAS No. 57270-51-6

2,2-Bis(methylsulfanyl)ethan-1-amine

Cat. No.: B14610539
CAS No.: 57270-51-6
M. Wt: 137.3 g/mol
InChI Key: IHJVGXNOQWLWOF-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)ethan-1-amine is an organosulfur compound with the chemical formula C4H11NS2 It is a colorless liquid that can be viewed as a derivative of ethan-1-amine with two methylsulfanyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)ethan-1-amine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur-containing groups can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(methylsulfanyl)ethan-1-amine is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57270-51-6

Molecular Formula

C4H11NS2

Molecular Weight

137.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)ethanamine

InChI

InChI=1S/C4H11NS2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3

InChI Key

IHJVGXNOQWLWOF-UHFFFAOYSA-N

Canonical SMILES

CSC(CN)SC

Origin of Product

United States

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